![molecular formula C15H10BrClN2OS B7467547 5-bromo-2-chloro-N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)benzamide](/img/structure/B7467547.png)
5-bromo-2-chloro-N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)benzamide
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Overview
Description
5-bromo-2-chloro-N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)benzamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Mechanism of Action
The mechanism of action of 5-bromo-2-chloro-N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)benzamide involves the inhibition of the protein kinase CK2. This protein plays a crucial role in various cellular processes, including cell proliferation and survival. By inhibiting CK2, this compound induces cell cycle arrest and apoptosis in cancer cells, leading to their death.
Biochemical and Physiological Effects:
Apart from its anti-cancer activity, 5-bromo-2-chloro-N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)benzamide has also been shown to exhibit other biochemical and physiological effects. Studies have shown that this compound can inhibit the growth of various bacteria and fungi, making it a potential candidate for the development of new antibiotics. Additionally, it has been shown to exhibit anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of inflammatory diseases.
Advantages and Limitations for Lab Experiments
One of the major advantages of using 5-bromo-2-chloro-N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)benzamide in lab experiments is its potent anti-cancer activity. This makes it a valuable tool for studying various aspects of cancer biology, including cell proliferation, apoptosis, and metastasis. However, one of the major limitations of using this compound is its low solubility in aqueous solutions, which can make it difficult to administer in vivo.
Future Directions
There are several future directions for the research on 5-bromo-2-chloro-N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)benzamide. One of the most promising directions is the development of new analogs with improved solubility and bioavailability. Additionally, further studies are needed to elucidate the exact mechanism of action of this compound and its potential applications in other fields, such as infectious diseases and inflammatory disorders.
Conclusion:
In conclusion, 5-bromo-2-chloro-N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)benzamide is a chemical compound that has shown great promise in various fields of research, particularly in cancer biology. Its potent anti-cancer activity, coupled with its other biochemical and physiological effects, make it a valuable tool for studying various aspects of cellular biology. However, further research is needed to fully understand its mechanism of action and potential applications in other fields.
Synthesis Methods
5-bromo-2-chloro-N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)benzamide can be synthesized using various methods. One of the most common methods involves the reaction of 2-amino-5-bromo-3-chlorobenzamide with 3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophene-2-carboxylic acid chloride in the presence of a base. The resulting product is then purified using column chromatography to obtain the final compound.
Scientific Research Applications
5-bromo-2-chloro-N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)benzamide has been extensively studied for its potential applications in various fields of research. One of the most promising applications is in the field of cancer research. Studies have shown that this compound exhibits potent anti-cancer activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer.
properties
IUPAC Name |
5-bromo-2-chloro-N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10BrClN2OS/c16-8-4-5-12(17)10(6-8)14(20)19-15-11(7-18)9-2-1-3-13(9)21-15/h4-6H,1-3H2,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AHWUUDGZQGAABN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)SC(=C2C#N)NC(=O)C3=C(C=CC(=C3)Br)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10BrClN2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-bromo-2-chloro-N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)benzamide |
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